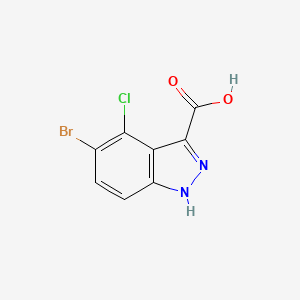

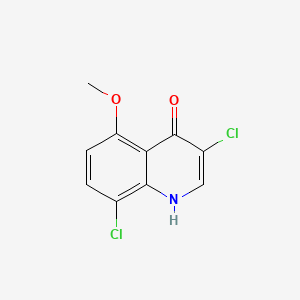

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This typically includes the compound’s systematic name, its molecular formula, and its structural formula.

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials.Molecular Structure Analysis

This involves the use of spectroscopic methods (like NMR, IR, MS) to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and others.Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

- A study on the synthesis and biological evaluation of N-(trialkoxysilylalkyl)tetrahydro(iso,silaiso)quinoline derivatives reported the in vivo psychotropic properties and in vitro cytotoxic effects of these compounds. This research illustrates the potential of silicon-containing tetrahydroisoquinolines in the development of new drugs with psychotropic activities (Zablotskaya et al., 2006).

Anticoagulant Activity

- Research into 1-aryl derivatives of tetrahydroisoquinolines revealed that hydrochlorides of these synthesized compounds exhibited anticoagulant activity, indicating their potential use in medical applications where blood coagulation needs to be controlled (Glushkov et al., 2006).

Anticancer and Antibacterial Properties

- The synthesis and evaluation of N-methyl-N-(2-triorganylsiloxyethyl)-1,2,3,4-tetrahydro(iso)quinolinium iodides demonstrated marked enhancement in inhibitory activity against tumor cell lines and test bacterial/fungal strains compared to their precursors. This underscores the role of silicon modifications in enhancing the therapeutic potential of tetrahydroisoquinoline derivatives (Zablotskaya et al., 2013).

Synthesis Methodologies

- Studies on the synthesis of tetrahydroquinolines through Lewis Acid-promoted Friedel-Crafts Cyclizations have provided valuable insights into the production of gem-dimethyl substituted tetrahydroquinolines, which are of interest for their biological activities and potential therapeutic applications (Bunce et al., 2013).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.

Orientations Futures

This could involve potential applications of the compound, areas of research that could be pursued related to the compound, and so on.

Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, it’s best to refer to scientific literature and databases. If you have access to them, databases like SciFinder, Reaxys, and PubChem can be very useful. If you’re affiliated with a university, you might also have access to online libraries and journal subscriptions. If you’re not, there are still resources available to you. Google Scholar can be a good place to start. Many researchers upload PDFs of their work to their personal or university-hosted websites. Additionally, websites like ResearchGate and Academia.edu allow researchers to share their papers. Finally, some journals are open access, meaning that all of their content is free to read. PLOS ONE and the Journal of the American Chemical Society are two examples of open-access journals. You can also look for a preprint of the paper on arXiv.org or bioRxiv.org. A preprint is a version of a scientific paper that precedes formal peer review and publication in a peer-reviewed scientific journal. The preprint might be available even if the paper is not. Please note that while preprints undergo a basic screening process, they are not peer-reviewed. I hope this information is helpful! Let me know if you have any other questions.

Propriétés

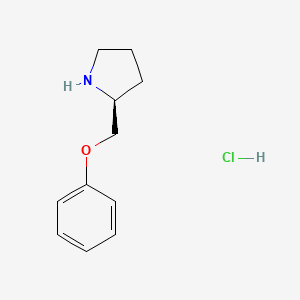

IUPAC Name |

4,4-dimethyl-6-(trifluoromethyl)-2,3-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N/c1-11(2)7-16-6-8-3-4-9(5-10(8)11)12(13,14)15/h3-5,16H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDVBPMLBDPWPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=C(C=C2)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70744848 |

Source

|

| Record name | 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

1203684-72-3 |

Source

|

| Record name | 4,4-Dimethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70744848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Oxazolidinone, 3-[(2S,4S)-4-azido-2-(1-methylethyl)-1-oxo-4-[(2S,4S)-tetrahydro-4-(1-methylethyl)-5-oxo-2-furanyl]butyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B598620.png)